Cas no 26281-05-0 (1H-Pyrazole-1-carbothioamide,4-[2-(4-ethoxyphenyl)hydrazinylidene]-4,5-dihydro-3-methyl-5-oxo-)

1H-Pyrazole-1-carbothioamide,4-[2-(4-ethoxyphenyl)hydrazinylidene]-4,5-dihydro-3-methyl-5-oxo- structure
26281-05-0 structure
Product name:1H-Pyrazole-1-carbothioamide,4-[2-(4-ethoxyphenyl)hydrazinylidene]-4,5-dihydro-3-methyl-5-oxo-
CAS No:26281-05-0
MF:C13H15N5O2S
MW:305.355500459671
CID:287773
PubChem ID:4349243

1H-Pyrazole-1-carbothioamide,4-[2-(4-ethoxyphenyl)hydrazinylidene]-4,5-dihydro-3-methyl-5-oxo- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-1-carbothioamide,4-[2-(4-ethoxyphenyl)hydrazinylidene]-4,5-dihydro-3-methyl-5-oxo-
    • (4E)-4-[(4-ethoxyphenyl)hydrazinylidene]-3-methyl-5-oxopyrazole-1-carbothioamide
    • 4-(4-ethoxy-phenylhydrazono)-3-methyl-5-oxo-4,5-dihydro-pyrazole-1-carbothioic acid amide
    • 4-< (4-ethoxyphenyl)hydrazono> -N'-thiocarbamoyl-3-methyl-2-pyrazolin-5-one
    • AC1O49DL
    • NSC124797
    • AKOS000490311
    • DTXSID20422987
    • NSC-124797
    • AKOS003272486
    • 26281-05-0
    • Inchi: InChI=1S/C13H15N5O2S/c1-3-20-10-6-4-9(5-7-10)15-16-11-8(2)17-18(12(11)19)13(14)21/h4-7,15H,3H2,1-2H3,(H2,14,21)/b16-11+
    • InChI Key: PSLNHQZKAWDNIU-LFIBNONCSA-N
    • SMILES: C(OC1C=CC(N/N=C2/C(=O)N(C(=S)N)N=C/2C)=CC=1)C

Computed Properties

  • Exact Mass: 305.09485
  • Monoisotopic Mass: 305.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 483
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 3
  • Topological Polar Surface Area: 124A^2

Experimental Properties

  • Density: 1.4
  • Boiling Point: 450.1°Cat760mmHg
  • Flash Point: 226°C
  • Refractive Index: 1.674
  • PSA: 92.31
  • LogP: 1.46170

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